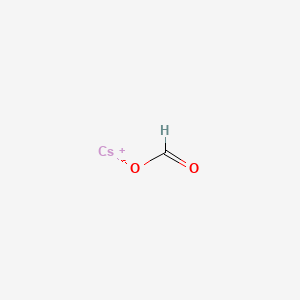

Cesium formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

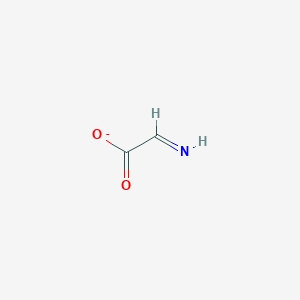

Cesium formate, also known as this compound, is a useful research compound. Its molecular formula is CH2CsO2 and its molecular weight is 178.931 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogen Storage and Release

Cesium formate, combined with bicarbonate salts, has been identified as an effective hydrogen storage and release system. It facilitates hydrogen release or uptake in the presence of specific catalysts without requiring any additional additives. This application offers improved volumetric and gravimetric H2 density compared to sodium and potassium analogs due to its high water solubility, making it a promising candidate for hydrogen storage and release applications (Sordakis, Dalebrook, & Laurenczy, 2015).

Catalysis in Chemical Synthesis

In chemical synthesis, this compound acts as a significant promoter, particularly in the production of methanol and C2 oxygenates. It enhances selectivity and contributes to the formation of methyl formate and ethanol through specific reaction pathways, demonstrating its value in catalytic applications (Nunan et al., 1988).

Applications in Drilling Fluids

This compound brines are extensively used as drilling and completion fluids, particularly in high-temperature, high-pressure wells. They exhibit properties such as compatibility with elastomers, corrosion resistance, lubrication, thermal stability, and reservoir protection. The use of this compound brine in drilling operations has shown to reduce downhole accidents, shorten well construction periods, and potentially increase oil production and recovery (Fang, 2010).

Environmental and Analytical Applications

This compound finds application in environmental and analytical chemistry, particularly in the detection of cesium ions. Chemically derived optical sensors for detecting cesium ions in environmental and biological systems have been developed, offering nondestructive, highly sensitive, and applicable methods for cesium detection (Kumar, Leray, & Depauw, 2016).

Research and Development in Nuclear Technology

This compound plays a role in nuclear technology, particularly in the separation and extraction of cesium from radioactive waste. Various technologies, including chemical precipitation, solvent extraction, membrane separation, and adsorption, have been employed for cesium separation, with this compound being a key component in some of these processes (Wang & Zhuang, 2020).

Mecanismo De Acción

Target of Action

Cesium formate, a high-density clear brine fluid, primarily targets the drilling process in the oil and gas industry . It is used as a drilling and completion fluid due to its unique properties such as high density, low viscosity, and environmental acceptability .

Mode of Action

This compound interacts with its target by providing a solids-free brine that aids in drilling operations . It is used as a drilling fluid where it helps in maintaining well control, reducing equivalent circulating densities (ECDs), and improving hole cleaning . Furthermore, it has been shown to catalyze the polymerization of formic acid and formate .

Biochemical Pathways

The use of this compound in drilling fluids can lead to dramatic increases in drilling rates compared to other fluids of similar density .

Pharmacokinetics

It is known that the compound exhibits high solubility in water, which contributes to its effectiveness as a drilling fluid .

Result of Action

The use of this compound in drilling operations results in improved drilling efficiency and reduced formation damage . It has been reported to increase drilling rates dramatically compared to other fluids of similar density . Moreover, the this compound fluid is easy to handle and relatively immune to contaminants .

Safety and Hazards

Cesium formate can cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Cesium formate is being actively tested in laboratories today for possible oilfield application . It is also being used in the development of wide-bandgap perovskite solar cells . The results demonstrate that this compound as the Cs precursor is a promising candidate to promote the device performance of wide-bandgap perovskite solar cells .

Propiedades

| { "Design of the Synthesis Pathway": "Cesium formate can be synthesized by the reaction of cesium hydroxide with formic acid.", "Starting Materials": [ "Cesium hydroxide", "Formic acid" ], "Reaction": [ "Add cesium hydroxide to formic acid slowly with stirring.", "Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting cesium formate crystals.", "Wash the crystals with cold water and dry them in a vacuum oven at 60°C for 24 hours." ] } | |

Número CAS |

3495-36-1 |

Fórmula molecular |

CH2CsO2 |

Peso molecular |

178.931 g/mol |

Nombre IUPAC |

cesium;formate |

InChI |

InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3); |

Clave InChI |

WLHQEXWBUBNKIO-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[Cs+] |

SMILES canónico |

C(=O)O.[Cs] |

| 3495-36-1 | |

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

64-18-6 (Parent) |

Sinónimos |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

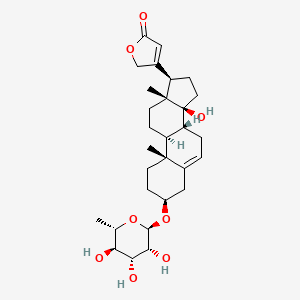

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)

![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)